REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2>CO.[Pt]=O>[NH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[OH:1])[CH2:7][CH2:8][CH2:9]1
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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OC=1C=CC=C2C=CC=NC12
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
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680 mg
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Type
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catalyst
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Smiles
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[Pt]=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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was hydrogenated in a Parr apparatus at 40 PSI until hydrogen absorption
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Type
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FILTRATION
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Details
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The suspension was filtered through Celite
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
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CUSTOM
|
Details
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the residue was recrystallized from dichloromethane
|
Type
|
CUSTOM
|
Details
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hexane to provide 1.82 g of analytically pure, green tinged needles
|
Name
|
|
Type
|
|
Smiles
|
N1CCCC2=CC=CC(=C12)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |